methyl N-[4-({3-[benzyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
Description
Methyl N-[4-({3-[benzyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is a synthetic carbamate derivative featuring a piperidine core substituted at the 3-position with a benzyl(methyl)carbamoyl group and at the 1-position with a sulfonyl-linked phenylcarbamate moiety. This structure combines hydrophobic (benzyl, methyl) and polar (sulfonyl, carbamate) functionalities, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
methyl N-[4-[3-[benzyl(methyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-24(15-17-7-4-3-5-8-17)21(26)18-9-6-14-25(16-18)31(28,29)20-12-10-19(11-13-20)23-22(27)30-2/h3-5,7-8,10-13,18H,6,9,14-16H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLXOMNQGDEEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-[4-({3-[benzyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate, also known by its compound identifier G937-1599, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed exploration of its biological activity, including data tables, case studies, and research findings.
Chemical Structure
The molecular formula of this compound is C24H33N3O5S. Its structure features a piperidine ring substituted with a benzyl group and a sulfonyl phenyl moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Properties
Research indicates that this compound demonstrates potent cytotoxicity in a range of human cancer cell lines. For instance, in a study involving 60 different cancer cell lines, the compound showed nanomolar range effectiveness, indicating strong potential as an anticancer agent .
Table 1: Cytotoxicity Data of this compound
| Cell Line | LC50 (nM) | Treatment Duration (h) |
|---|---|---|
| U87 | 200 ± 60 | 24 |
| BE | 18.9 | 24 |
| SK | >3000 | 24 |
The data indicates that the compound is particularly effective against the BE cell line, with an LC50 value significantly lower than that of other tested compounds, underscoring its potential as a targeted therapy for chemoresistant cancers.
The mechanism by which this compound exerts its effects involves interference with microtubule dynamics. This disruption is critical for cancer cell proliferation and survival. The compound has been shown to induce G2/M phase arrest in treated cells, leading to increased apoptotic cell populations .
Case Studies
In one notable case study involving glioblastoma cells (U87 and U138), treatment with this compound resulted in significant morphological changes indicative of apoptosis, including nuclear size heterogeneity and disruption of the nuclear envelope. The study also highlighted differences in sensitivity among various cell lines, suggesting that the compound's efficacy may vary depending on the specific cancer type .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of sulfonamide- and carbamate-containing heterocycles. Key analogs include:
*Calculated based on formula C23H27N3O5S.
Key Observations :
- Piperidine vs. Pyridine-based analogs () introduce aromaticity, enhancing π-π stacking but reducing flexibility .
- Substituent Effects: The benzyl(methyl)carbamoyl group in the target compound provides steric bulk and hydrophobicity, contrasting with the electron-withdrawing dichlorophenyl group in , which may enhance electrophilic reactivity. The toluidino group in introduces moderate polarity via the methylphenyl moiety .
Physicochemical Properties
Melting Points and Solubility
- Melting Points : Piperidine/sulfonamide derivatives (e.g., : 154–156°C; : 163–166°C) suggest that the target compound’s melting point likely falls within 150–170°C, influenced by its hydrophobic substituents .
- Solubility: Benzyl carbamates () exhibit low water solubility due to nonpolar groups. The target compound’s benzyl(methyl)carbamoyl and sulfonylphenyl groups may further reduce solubility in polar solvents compared to analogs with methoxyphenyl () or pyridyl () moieties .
Spectroscopic Data
- IR Spectra : Carbamates and sulfonamides show characteristic peaks at ~1640–1727 cm⁻¹ (C=O stretch) and ~1138–1381 cm⁻¹ (SO₂ symmetric/asymmetric stretching), consistent across analogs .
- NMR : Piperidine protons in the target compound would resonate near δ 1.5–3.5 ppm, while the benzyl group’s aromatic protons appear at δ 6.5–7.5 ppm, similar to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
